OM 89 - 117989-72-7

OM 89

Catalog Number: EVT-1508465
CAS Number: 117989-72-7
Molecular Formula: C13H18ClNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

OM 89 is classified as an immunotherapy agent. It is specifically designed to activate the immune system against uropathogenic strains of Escherichia coli, which are commonly implicated in urinary tract infections. The preparation of OM 89 involves a complex extraction process from live bacterial cultures, ensuring that the immunogenic properties of the bacteria are preserved .

Synthesis Analysis

Methods and Technical Details

The synthesis of OM 89 involves several steps to ensure the extraction and preservation of its immunomodulatory components. The process generally includes:

  1. Cultivation: Strains of uropathogenic Escherichia coli are cultured under controlled laboratory conditions.
  2. Extraction: The bacterial cells are harvested, and the extract is prepared using specific solvents that help isolate the active components.
  3. Purification: The extract undergoes purification processes to remove any contaminants while retaining the immunologically active substances.
  4. Formulation: Finally, OM 89 is formulated into a dosage form suitable for oral administration, typically as a capsule or tablet.

The entire synthesis process is designed to maintain the integrity of the bacterial components that confer its therapeutic effects .

Molecular Structure Analysis

Structure and Data

The precise molecular structure of OM 89 is complex due to its nature as a bacterial extract rather than a single chemical entity. It consists of various polysaccharides, proteins, and lipopolysaccharides that contribute to its immunomodulatory properties. The active components interact with immune receptors, particularly Toll-like receptors, which play a crucial role in initiating immune responses .

Chemical Reactions Analysis

Reactions and Technical Details

OM 89 acts through various biochemical pathways upon administration:

  1. Receptor Binding: Components in OM 89 bind to Toll-like receptors on immune cells, particularly Toll-like receptor-4 and marginally on Toll-like receptor-2.
  2. Cytokine Production: This binding leads to the activation of signaling pathways that enhance the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6.
  3. Immune Activation: The extract promotes leukocyte activation and increases serum immunoglobulin G responses against Escherichia coli strains after repeated administration.

These reactions highlight OM 89's role in bolstering the immune response against recurrent infections .

Mechanism of Action

Process and Data

The mechanism by which OM 89 exerts its effects involves several key processes:

  1. Immune Cell Activation: Upon oral administration, OM 89 activates various immune cells including macrophages and dendritic cells.
  2. Cytokine Release: Activated immune cells release cytokines that enhance inflammation and recruit additional immune cells to sites of infection.
  3. Adaptive Immunity Stimulation: Over time, repeated exposure to OM 89 leads to a more robust adaptive immune response characterized by increased antibody production against specific bacterial antigens.

This multifaceted mechanism allows for both immediate and long-term protection against urinary tract infections caused by Escherichia coli .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

OM 89 exhibits several notable physical and chemical properties:

  • Form: Typically available in capsule or tablet form for oral administration.
  • Stability: The extract maintains stability under standard storage conditions but should be kept away from excessive heat or moisture.
  • Solubility: It is soluble in water due to its composition of polysaccharides and proteins.

These properties are essential for ensuring effective delivery and activity within the human body .

Applications

Scientific Uses

OM 89 has several important applications in clinical settings:

  1. Prevention of Urinary Tract Infections: It is primarily used for preventing recurrent urinary tract infections in susceptible individuals.
  2. Immunotherapy Research: Researchers study OM 89's effects on immune modulation, exploring its potential in treating other types of infections or diseases where immune enhancement could be beneficial.
  3. Clinical Trials: Ongoing studies investigate its efficacy in various populations, including those with compromised immune systems or chronic conditions that predispose them to infections.
Introduction to OM-89 and Immunoprophylaxis in Recurrent Infections

Epidemiology and Burden of Recurrent Urinary Tract Infections (rUTIs)

Urinary tract infections collectively affect approximately 150 million people annually worldwide, with rUTIs accounting for a substantial portion of this disease burden. Epidemiological studies indicate that:

  • 40% of women experience at least one UTI in their lifetime, with 25–30% developing recurrences within 6–12 months of the initial episode [3] [6].
  • rUTIs are clinically defined as ≥2 infections within 6 months or ≥3 episodes within 12 months, with a disproportionate impact on postmenopausal women due to estrogen deficiency and altered genitourinary microbiota [8].
  • The economic burden is staggering: In England alone, UTIs incur >£400 million annually in unplanned hospital admissions, with rUTI management contributing significantly due to repeated consultations, diagnostics, and treatments [6].

Beyond financial costs, rUTIs profoundly diminish patients' quality of life. A longitudinal analysis revealed that each UTI episode causes 6.1 days of symptoms, 2.4 days of restricted activity, and 1.2 missed workdays on average. Psychological sequelae include chronic anxiety and depressive symptoms linked to the unpredictable, distressing nature of recurrences [3] [9].

Table 1: Epidemiological Profile of rUTIs

ParameterPrevalence/ImpactPopulation Most Affected
Lifetime incidence in women40%Reproductive-aged and postmenopausal women
Recurrence rate (6–12 mo)25–30%Women >50 years, diabetics
Annual healthcare costs>£400 million (UK NHS)Hospitalized/complicated cases
Work/school absence1.2 days per episodeWorking-age adults

Limitations of Antibiotic Prophylaxis and Antimicrobial Resistance

Long-term antibiotic prophylaxis has been the cornerstone of rUTI prevention but faces escalating challenges due to antimicrobial resistance (AMR):

  • Resistance Prevalence: E. coli—the predominant uropathogen (65–80% of cases)—exhibits 16.7% resistance to trimethoprim and 3.9–45% resistance to fluoroquinolones in community-acquired infections. Hospital-associated UTIs (HAUTIs) show even higher resistance rates, reaching 30% for aminoglycosides and 25% for piperacillin-tazobactam [3] [6] [9].
  • Ecological Impact: Prophylactic antibiotics disrupt commensal microbiota, increasing risks of Clostridioides difficile infection and vaginal candidiasis. Crucially, low-dose regimens exert selective pressure that accelerates multidrug-resistant (MDR) strain emergence. The ECO-SENS study documented a 3.5-fold increase in ciprofloxacin resistance among community E. coli isolates over an 8-year period, directly correlated with rising outpatient antibiotic use [3] [9].
  • Clinical Inefficacy: While antibiotics reduce recurrence risk by ~80% short-term, resistance development often renders them ineffective within months. A meta-analysis found that 30–40% of rUTI patients on prophylaxis experience breakthrough infections with MDR pathogens, necessitating complex second-line therapies [8] [9].

These limitations underscore an urgent need for non-antibiotic strategies that mitigate AMR while providing durable protection.

Table 2: Antibiotic Resistance in Uropathogenic E. coli

Antibiotic ClassResistance Rate (Community)Resistance Rate (Hospital)
Fluoroquinolones (e.g., ciprofloxacin)3.9–45%25–45%
Trimethoprim13.3–16.7%30–50%
Aminoglycosides (e.g., gentamicin)2–5%25–30%
Piperacillin-tazobactam<5%~25%

Rationale for Immunotherapeutic Interventions in rUTI Management

OM-89 exemplifies a mechanistically distinct approach to rUTI prevention by enhancing host immunity against uropathogens rather than suppressing bacterial growth. Its foundation rests on three immunological principles:

Immune System Activation

OM-89 contains lyophilized extracts from 18 E. coli strains, providing antigens that activate innate and adaptive immunity. Key mechanisms include:

  • Dendritic Cell Priming: OM-89 antigens bind to Toll-like receptor 4 (TLR-4) and Fcγ receptors on dendritic cells, triggering maturation and migration to lymphoid tissues. This stimulates Th1/Th17 polarization and subsequent B-cell differentiation into antibody-producing plasma cells [5] [9].
  • Mucosal Immunity Enhancement: Gut-associated lymphoid tissue (GALT) processes OM-89 antigens, inducing migratory lymphocytes that home to urogenital mucosa. This "common mucosal system" boosts secretory IgA production, which blocks bacterial adhesion to urothelium [5].
  • Systemic Antibody Response: Clinical trials demonstrate elevated urinary and serum IgG/IgA against E. coli in OM-89 recipients, correlating with reduced reinfections. This supports antibody-mediated opsonization and complement activation as protective mechanisms [1] [5].

Clinical Evidence for OM-89

Meta-analyses of randomized controlled trials (RCTs) substantiate OM-89’s efficacy:

  • A pooled analysis of five double-blind RCTs (n=895 patients) found OM-89 reduced UTI recurrences by 34% versus placebo over 6 months (WMD: -0.26 episodes; 95% CI: -0.36 to -0.16) and increased infection-free patients by 54% (OR: 0.46; 95% CI: 0.36–0.59) [1] [4].
  • In a 12-month trial of 453 women, OM-89 decreased mean UTIs from 1.28 to 0.84 per patient-year (p<0.003), with 40.3% of treated patients remaining infection-free versus 26.6% with placebo (p=0.001) [2] [6].
  • Real-world studies confirm durability: A retrospective UK audit (n=79) showed UTI frequency dropped from 3.14 to 1.53 episodes/year post-OM-89 (p<0.05), with benefits persisting ≥12 months after the 3-month treatment course [6].

Advantages in Antimicrobial Stewardship

By circumventing direct antimicrobial pressure, OM-89 addresses key AMR concerns:

  • Pathogen-Agnostic Protection: Unlike antibiotics, OM-89’s immunomodulatory effects extend beyond E. coli to other Enterobacteriaceae (e.g., Klebsiella, Proteus) through cross-reactive antigens and TLR-mediated innate activation [5] [9].
  • Synergy with Antibiotics: Allows short-course antimicrobial therapy for acute UTIs while reserving OM-89 for recurrence prevention, minimizing cumulative antibiotic exposure. Clinical data show OM-89 reduces antibacterial consumption by 29% versus placebo (SMD: -0.29; 95% CI: -0.44 to -0.14) [1].

Table 3: Clinical Outcomes of OM-89 Prophylaxis in rUTI Trials

Outcome MeasureImprovement with OM-89Study References
Mean UTI reduction (6 mo)34% decrease vs. placebo [1] [2]
Infection-free patients40.3% vs. 26.6% (placebo) at 12 mo [2] [6]
Antibiotic consumption29% reduction vs. placebo [1] [3]
Symptom reduction (dysuria)OR: 0.43 (95% CI: 0.28–0.66) [1] [4]

Properties

CAS Number

117989-72-7

Product Name

OM 89

Molecular Formula

C13H18ClNO

Synonyms

OM 89

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.